molecular formula C15H31O3P B12661741 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 122833-44-7

2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12661741
CAS No.: 122833-44-7
M. Wt: 290.38 g/mol
InChI Key: SGIGCGLFTBZIJR-UHFFFAOYSA-N
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Description

2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a dioxaphosphorinane ring structure with a dodecyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of dodecanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxaphosphorinane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxide to phosphines.

    Substitution: The dioxaphosphorinane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted dioxaphosphorinane derivatives.

Scientific Research Applications

2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and in the study of phosphorus metabolism.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphorinane ring can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
  • 1,3,2-Dioxaphosphorinane-2-oxide
  • Bisneopentyl glycol dithiocarboxyphosphate

Uniqueness

2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its long dodecyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.

Properties

CAS No.

122833-44-7

Molecular Formula

C15H31O3P

Molecular Weight

290.38 g/mol

IUPAC Name

2-dodecyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C15H31O3P/c1-2-3-4-5-6-7-8-9-10-11-15-19(16)17-13-12-14-18-19/h2-15H2,1H3

InChI Key

SGIGCGLFTBZIJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP1(=O)OCCCO1

Origin of Product

United States

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